Cas no 1047682-49-4 (3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid)

3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid is a specialized organic compound featuring a unique molecular structure combining a hydroxy-methylphenyl carbamoyl group with a prop-2-en-1-ylamino-substituted propanoic acid moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both carbamoyl and amino acid functionalities may enhance its binding affinity or reactivity in targeted systems. Its solubility properties, influenced by the polar carboxyl and hydroxyl groups, could facilitate formulation in aqueous or organic media. Further research is warranted to explore its specific biological or chemical applications.
3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid structure
1047682-49-4 structure
Product Name:3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid
CAS No:1047682-49-4
MF:C14H18N2O4
MW:278.303723812103
CID:5471847
PubChem ID:18581186
Update Time:2025-11-05

3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2-hydroxy-5-methylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid
    • F2721-0724
    • 1047682-49-4
    • AKOS005143224
    • 2-(allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid
    • 3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid
    • Inchi: 1S/C14H18N2O4/c1-3-6-15-11(14(19)20)8-13(18)16-10-7-9(2)4-5-12(10)17/h3-5,7,11,15,17H,1,6,8H2,2H3,(H,16,18)(H,19,20)
    • InChI Key: RZZWXHINVARHBF-UHFFFAOYSA-N
    • SMILES: O=C(CC(C(=O)O)NCC=C)NC1C(=CC=C(C)C=1)O

Computed Properties

  • Exact Mass: 278.12665706g/mol
  • Monoisotopic Mass: 278.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 98.7Ų

3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid Pricemore >>

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Additional information on 3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid

Research Brief on 3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid (CAS: 1047682-49-4)

In recent years, the compound 3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid (CAS: 1047682-49-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

The structural complexity of 3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid suggests its potential as a versatile scaffold for drug development. Recent studies have focused on elucidating its mechanism of action, particularly its interaction with key biological targets such as enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. The study highlighted its superior selectivity profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development in treating chronic inflammatory conditions.

Another area of active research involves the anticancer properties of 3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid. Preliminary in vitro and in vivo studies have shown that this compound can induce apoptosis in certain cancer cell lines, particularly those associated with breast and colon cancers. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that the compound's propenylamino moiety plays a critical role in its ability to disrupt mitochondrial function in cancer cells, leading to programmed cell death. These findings suggest that further optimization of this molecule could yield novel chemotherapeutic agents with reduced side effects.

The synthesis and optimization of 3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid have also been a focus of recent research. Advances in synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), have enabled more efficient production of this compound with higher yields and purity. A 2023 study in Organic Process Research & Development detailed a scalable synthetic route that minimizes the use of hazardous reagents, aligning with the pharmaceutical industry's growing emphasis on green chemistry principles.

Despite these promising developments, challenges remain in the clinical translation of 3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural modifications to improve its drug-like properties. Additionally, comprehensive toxicological assessments are required to ensure its safety profile before progressing to clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, 3-[(2-hydroxy-5-methylphenyl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid (CAS: 1047682-49-4) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted biological activities, coupled with advances in synthetic chemistry, position it as a molecule of significant interest for future research. Continued investigation into its mechanisms, optimization of its pharmacological properties, and exploration of its therapeutic potential will be critical in determining its ultimate impact on human health.

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